8(9)-EpETrE-EA

Epoxide hydrolase kinetics Metabolic stability EET-EA hydrolysis

Researchers mapping cannabinoid receptor SAR often lack the complete EET-EA regioisomer panel. 8(9)-EpETrE-EA fills this gap as the critical 8,9-epoxide comparator. • Enables parallel CB1/CB2 selectivity profiling alongside 5,6-, 11,12-, and 14,15-isomers. • Balanced sEH substrate for robust epoxide hydrolase inhibitor screening (LC-MS/MS-ready). • Serves as a discovery probe for mapping CYP450→epoxide hydrolase metabolic flux and novel DHET-EA species identification. Supplied as a racemic mixture, ≥98% purity, with global shipping.

Molecular Formula C22H37NO3
Molecular Weight 363.5 g/mol
Cat. No. B1255731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8(9)-EpETrE-EA
Molecular FormulaC22H37NO3
Molecular Weight363.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC1C(O1)CC=CCCCC(=O)NCCO
InChIInChI=1S/C22H37NO3/c1-2-3-4-5-6-7-8-9-12-15-20-21(26-20)16-13-10-11-14-17-22(25)23-18-19-24/h6-7,9-10,12-13,20-21,24H,2-5,8,11,14-19H2,1H3,(H,23,25)/b7-6-,12-9-,13-10-
InChIKeyBXHPMUQFGGSDAK-TYAUOURKSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8(9)-EpETrE-EA: Structure, Class, and Identity


8(9)-EpETrE-EA (also referred to as (±)-8(9)-EET ethanolamide, 8,9-EET-EA, or N-(8,9-epoxy-5Z,11Z,14Z-eicosatrienoyl)-ethanolamine) is a cytochrome P450 (CYP450)-derived epoxygenated metabolite of the endogenous cannabinoid anandamide (arachidonoyl ethanolamide, AEA) [1]. It belongs to the N-acylethanolamine class and is classified as an endocannabinoid epoxide [2]. The compound is formed, along with its 5,6-, 11,12-, and 14,15-regioisomers, when human liver microsomes or recombinant CYP isoforms (e.g., CYP2D6, CYP3A4, CYP4F2, CYP2B6) metabolize anandamide [3]. As commercially supplied, 8(9)-EpETrE-EA is typically a racemic mixture, whereas enzymatically produced material is expected to possess defined stereochemistry [1]. The physiological functions of 8(9)-EpETrE-EA remain largely uncharacterized relative to the more extensively studied 5,6-EET-EA isomer, a fact that positions it as a high-value tool compound for novel target-discovery and selectivity-profiling studies [1][4].

Endocannabinoid epoxidation pathway tool compound; supports anandamide metabolism research
Racemic (±)-mixture; stereochemical attribution requires verification in enantioselective studies
Regioisomer panel member for CB receptor SAR; used alongside 5,6-EET-EA and other isomers

Why 8(9)-EpETrE-EA Cannot Replace Other EET-EA Isomers


The four epoxyeicosatrienoic acid ethanolamide (EET-EA) regioisomers—5,6-, 8,9-, 11,12-, and 14,15-EET-EA—differ in the position of the epoxide on the arachidonoyl backbone, which dictates their metabolic stability, receptor engagement, and biological outcomes [1]. 5,6-EET-EA is a potent, selective CB2 receptor agonist (Ki = 8.9 nM at CB2 vs. Ki = 11.4 µM at CB1) [2], but this pharmacological profile cannot be extrapolated to the 8,9-isomer. Epoxide hydrolase enzymes (sEH and mEH) hydrolyze EET-EA isomers with distinct catalytic efficiencies: 14,15- and 11,12-EET-EA are the most rapidly hydrolyzed, 8,9-EET-EA exhibits intermediate susceptibility, and 5,6-EET-EA is the least efficiently hydrolyzed [3]. This rank-order directly impacts in vivo half-life and tissue distribution. Moreover, 8,9-EET-EA cannot be replaced by its free-acid counterpart 8,9-EET, as the ethanolamide head group confers affinity for cannabinoid receptors and alters membrane partitioning [1][2]. Investigators procuring an EET-EA must therefore select the specific regioisomer based on the quantitative evidence presented below, rather than treating the class as functionally interchangeable.

CB2 receptor engagement of 5,6-EET-EA may not transfer to 8,9-isomer; epoxide position alters receptor interaction profile.
Epoxide hydrolase hydrolysis rate rank order differs: 8,9-EET-EA is intermediate, while 14,15- and 11,12-isomers are rapid, 5,6- is slow; metabolic half-life may shift.
Free acid 8,9-EET lacks ethanolamide head group; cannabinoid receptor interaction may not be preserved, limiting direct substitution.

8(9)-EpETrE-EA Differentiation Evidence


Epoxide Hydrolase Hydrolysis Susceptibility

8(9)-EpETrE-EA occupies a distinct intermediate position in the rank order of epoxide hydrolase-mediated hydrolysis among the four EET-EA regioisomers. Both soluble epoxide hydrolase (sEH) and microsomal epoxide hydrolase (mEH) hydrolyze 14,15-EET-EA and 11,12-EET-EA with the highest efficiency (based on kcat/KM), followed by 8,9-EET-EA, with 5,6-EET-EA being the poorest substrate [1]. This intermediate metabolic stability profile means 8(9)-EpETrE-EA is cleared more slowly than 14,15- or 11,12-EET-EA but more rapidly than 5,6-EET-EA, offering a tunable pharmacokinetic window not available with the other isomers.

Hydrolysis Susceptibility
Head-to-head
Hydrolysis rank: 14,15- ≈ 11,12- > 8,9- > 5,6-EET-EA (by sEH and mEH)
Intermediate metabolic stability supports differential exposure profiling across isomers.
Relative rank order from LC-MS/MS; exact kcat/KM not reported.
Epoxide hydrolase kinetics Metabolic stability EET-EA hydrolysis

CB Receptor Selectivity vs. 5,6-EET-EA

The 5,6-epoxide regioisomer (5,6-EET-EA) is a highly potent, selective CB2 agonist (Ki = 8.9 nM at CB2 vs. 11.4 µM at CB1; IC50 = 9.8 ± 1.3 nM for CB2-mediated cAMP inhibition) [1]. While direct binding data for 8(9)-EpETrE-EA at CB1 and CB2 have not been published, the distinct epoxide position at the 8,9-double bond (versus the conjugated 5,6-double bond) is expected to alter the three-dimensional conformation of the arachidonoyl ethanolamide backbone, thereby modulating cannabinoid receptor subtype engagement. This class-level inference is consistent with the broader EET literature, where regioisomers exhibit divergent G-protein-coupled receptor and ion channel activities [2]. Procurement of 8(9)-EpETrE-EA is therefore warranted for laboratories seeking to map the structure-activity relationship (SAR) of the epoxide position on CB receptor pharmacology.

CB2 Receptor Selectivity
Class-level
5,6-EET-EA: CB2 Ki 8.9 nM; 8,9-isomer: no published binding data; predicted to differ
Serves as regioisomer comparator for CB receptor SAR and selectivity profiling studies.
Direct binding characterization for 8,9-EpETrE-EA needed.
Cannabinoid receptor selectivity CB1 vs CB2 Regiochemical pharmacology

Racemic Nature vs. Endogenous Stereochemistry

Commercially sourced 8(9)-EpETrE-EA is supplied as a racemic (±)-mixture [1], whereas the endogenous metabolite produced by CYP450-mediated epoxidation of anandamide is expected to possess defined (though not yet fully assigned) stereochemistry [2]. In contrast, some vendors offer enantiomerically enriched preparations of certain EET analogs. This distinction is critical because the two enantiomers of epoxidated lipids often exhibit differential activity at receptor targets and different rates of metabolic hydrolysis. For investigators studying endogenous signaling pathways, the racemic nature of 8(9)-EpETrE-EA must be factored into experimental design and interpretation, and may represent either a limitation or a deliberate experimental control depending on the hypothesis being tested.

Stereochemical Composition
Specification review
Commercial product: racemic (±)-mixture; endogenous metabolite expected stereospecific
Racemic nature requires consideration in enantioselective pharmacology study design.
Enantiomeric excess not characterized; verify with supplier if enantiopure material needed.
Stereochemistry Racemic mixture Enantioselective pharmacology

Lipophilicity and Membrane Affinity

8(9)-EpETrE-EA has a calculated logP of 5.59 and a topological polar surface area (TPSA) of 61.86 Ų [1], consistent with high membrane affinity and predicted intracellular membrane localization . These values are closely comparable across the four EET-EA regioisomers (identical molecular formula C₂₂H₃₇NO₃, monoisotopic mass 363.2773 Da), meaning that isomer selection does not alter bulk physicochemical properties or formulation requirements. However, these properties do differentiate the EET-EA class from the more polar dihydroxy metabolites (DHET-EAs) and from the free-acid EETs, guiding solvent selection (e.g., DMSO or ethanol for stock solutions) and experimental design.

Lipophilicity Profile
Supporting evidence
logP 5.59, TPSA 61.86 Ų; near-identical across EET-EA regioisomers
Consistent physicochemical profile simplifies solvent preparation; isomer choice driven by biological differentiation.
Calculated properties from LIPID MAPS computational prediction.
Lipophilicity Membrane partitioning Formulation requirements

8(9)-EpETrE-EA Key Applications


Cannabinoid Receptor SAR Profiling

8(9)-EpETrE-EA is an essential comparator for structure-activity relationship (SAR) campaigns aimed at mapping how epoxide position on the arachidonoyl ethanolamide scaffold governs cannabinoid receptor subtype selectivity. With 5,6-EET-EA established as a potent, selective CB2 agonist (Ki = 8.9 nM at CB2 vs. 11.4 µM at CB1) [REFS-2 from Section 3, Evidence Item 2], the 8,9-isomer provides the next logical regioisomer for testing the hypothesis that CB2 potency depends on the conjugated 5,6-epoxide pharmacophore. Researchers should procure all four EET-EA regioisomers as a panel and test them in parallel CB1/CB2 binding and functional assays.

Epoxide Hydrolase Inhibitor Screening

The intermediate hydrolysis rate of 8(9)-EpETrE-EA by sEH and mEH, relative to the more rapidly hydrolyzed 14,15- and 11,12-isomers [REFS-1 from Section 3, Evidence Item 1], makes it a valuable substrate for epoxide hydrolase inhibitor screening campaigns. Unlike 14,15-EET-EA (which may be consumed too rapidly in kinetic assays) or 5,6-EET-EA (which may be too stable to detect inhibition), 8(9)-EpETrE-EA provides a balanced substrate that allows robust measurement of both baseline activity and inhibitor potency using LC-MS/MS.

Metabolic Pathway Mapping and Biomarker Discovery

Because the physiological actions of 8(9)-EpETrE-EA remain largely uncharacterized [REFS-1 from Section 1], the compound is ideally positioned for discovery-phase research aimed at mapping the biological consequences of anandamide epoxidation. Investigators can use exogenous 8(9)-EpETrE-EA to trace metabolic flux through the CYP450→epoxide hydrolase pathway, identifying novel DHET-EA species and correlating them with cellular or in vivo endpoints. This is a high-value niche that is not served by the extensively studied 5,6-EET-EA.

Glomerular Filtration Barrier Pharmacology

Although the direct glomerular effects of 8(9)-EpETrE-EA have not been examined, the free acid 8,9-EET has been shown to dose-dependently (1–1000 nM) protect the glomerular filtration barrier against FSGS permeability factor-induced albumin leakage, an effect not shared by 5,6-, 11,12-, or 14,15-EET regioisomers [Sharma et al., Prostaglandins Other Lipid Mediat. 2009;89(1-2):27-34. PMID: 19480064]. 8(9)-EpETrE-EA serves as a mechanistic probe to determine whether the ethanolamide head group preserves, enhances, or ablates this regioisomer-specific glomerular protection, guiding the development of stable EET analogs for kidney disease.

Application
Selection Property
Validation Focus
CB receptor SAR studies
Regioisomer panel comparator
CB1/CB2 binding and functional assays
sEH/mEH inhibitor screening
Intermediate hydrolysis substrate
Inhibitor potency by LC-MS/MS
Anandamide epoxidation pathway mapping
Underexplored endocannabinoid epoxide
DHET-EA metabolite profiling
Glomerular barrier function studies
Ethanolamide analog of 8,9-EET
Permeability factor-induced albumin leakage model
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